molecular formula C12H21NO3 B11767519 Tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate

Tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B11767519
M. Wt: 227.30 g/mol
InChI Key: MPLYYJZBCOZXEF-UHFFFAOYSA-N
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Description

Tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a cyclopropylmethyl group, and a hydroxyazetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the cyclization of suitable precursors under controlled conditions. The cyclopropylmethyl group is often introduced via alkylation reactions using cyclopropylmethyl halides .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

Major products formed from these reactions include cyclopropylmethyl ketones, tert-butyl alcohols, and substituted azetidines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyazetidine moiety can form hydrogen bonds with biological molecules, influencing their structure and function . The cyclopropylmethyl group may interact with hydrophobic regions of proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-hydroxyazetidine-1-carboxylate: Lacks the cyclopropylmethyl group, making it less hydrophobic.

    Cyclopropylmethyl 3-hydroxyazetidine-1-carboxylate: Lacks the tert-butyl ester group, affecting its reactivity.

Uniqueness

Tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the tert-butyl ester and cyclopropylmethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-7-12(15,8-13)6-9-4-5-9/h9,15H,4-8H2,1-3H3

InChI Key

MPLYYJZBCOZXEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC2CC2)O

Origin of Product

United States

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